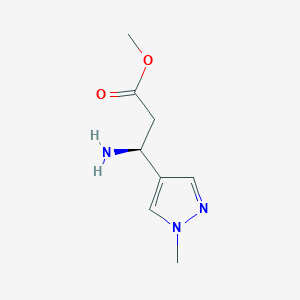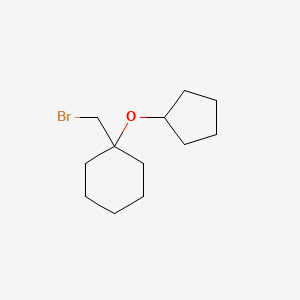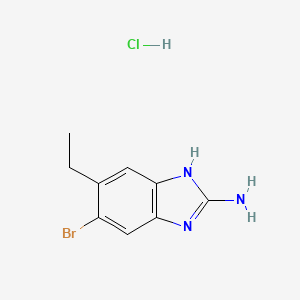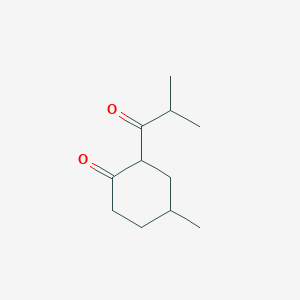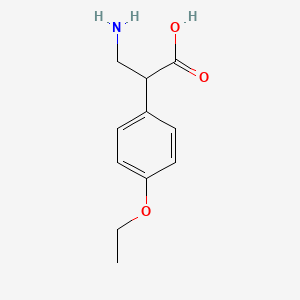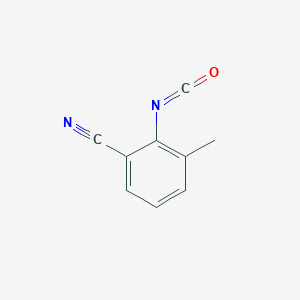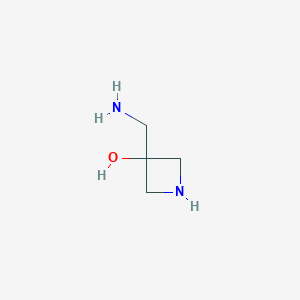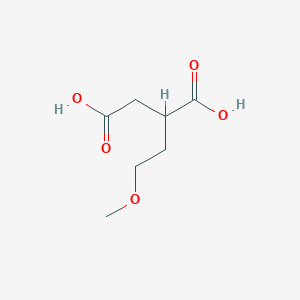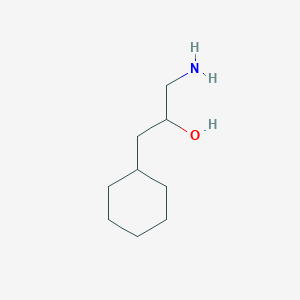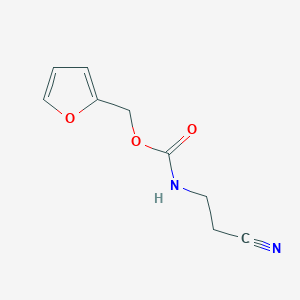
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and an amine group at the 5-position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and hydrazine hydrate.
Formation of Intermediate: The reaction between 2-chloro-4-fluoroacetophenone and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of 3-(2-chloro-4-fluorophenyl)-4-methyl-1h-pyrazole.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
科学的研究の応用
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of a pyrazole ring.
2-Chloro-4-fluorophenylboronic acid: Contains the same phenyl ring substituents but with a boronic acid group.
2-Chloro-4-fluorotoluene: A simpler structure with only the phenyl ring and substituents.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the combination of its substituents and the pyrazole ring This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
特性
分子式 |
C10H9ClFN3 |
|---|---|
分子量 |
225.65 g/mol |
IUPAC名 |
5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H3,13,14,15) |
InChIキー |
MHJPNKVYKIFWQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1N)C2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


